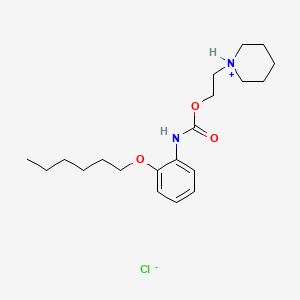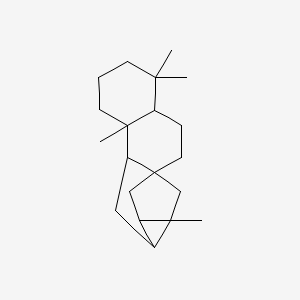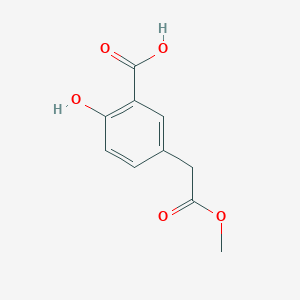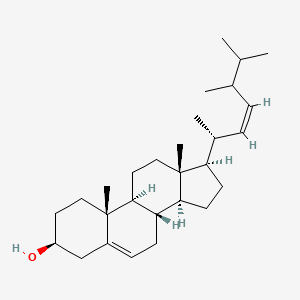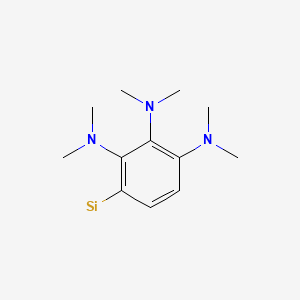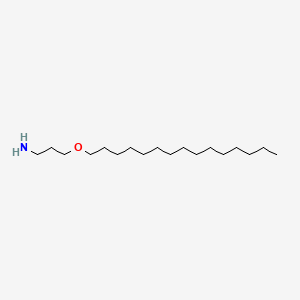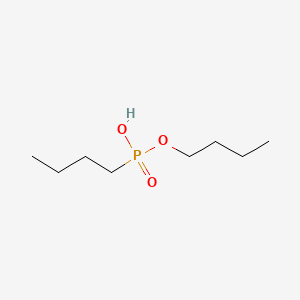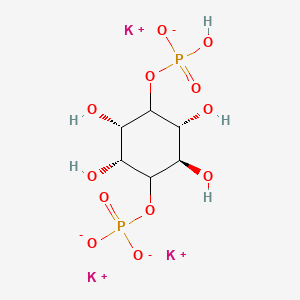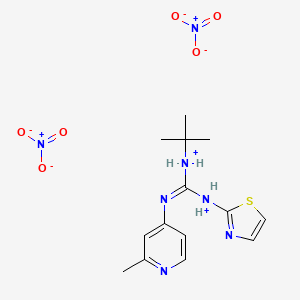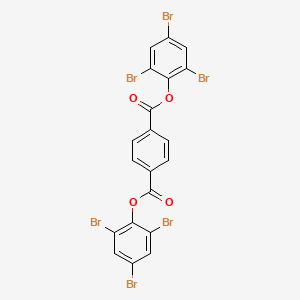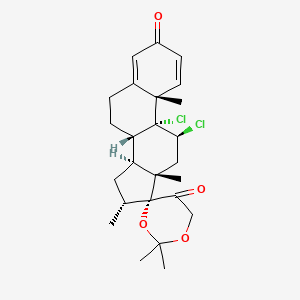
Aziridinedithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridinedithione is a fascinating compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles This compound is characterized by the presence of two sulfur atoms in its structure, making it unique among aziridines
准备方法
Synthetic Routes and Reaction Conditions: Aziridinedithione can be synthesized through several methods. One common approach involves the reaction of aziridine with carbon disulfide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the this compound ring. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product. Industrial production methods are designed to be scalable and cost-effective, ensuring a steady supply of this compound for various applications.
化学反应分析
Types of Reactions: Aziridinedithione undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted aziridines.
科学研究应用
Aziridinedithione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules
Biology: this compound derivatives have shown promise as enzyme inhibitors and probes for studying biological processes. Their ability to interact with biological macromolecules makes them valuable tools in biochemical research.
Medicine: Some this compound derivatives exhibit antimicrobial and anticancer properties. They are being investigated as potential therapeutic agents for treating infections and cancer.
Industry: this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial applications, including coatings, adhesives, and sealants.
作用机制
The mechanism of action of aziridinedithione involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent modification can alter the function of the target molecules, leading to various biological effects. The specific pathways and targets involved depend on the particular derivative of this compound and its intended application.
相似化合物的比较
Aziridine: A three-membered nitrogen-containing heterocycle without sulfur atoms. It is less reactive than aziridinedithione and has different chemical properties.
Azetidine: A four-membered nitrogen-containing heterocycle. It is more stable than this compound but has a different reactivity profile.
Thiazolidine: A five-membered ring containing both nitrogen and sulfur atoms. It has different chemical and biological properties compared to this compound.
Uniqueness of this compound: this compound stands out due to its unique combination of a three-membered ring structure and the presence of two sulfur atoms. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in scientific research and industrial applications.
属性
CAS 编号 |
71173-49-4 |
|---|---|
分子式 |
C2HNS2 |
分子量 |
103.17 g/mol |
IUPAC 名称 |
aziridine-2,3-dithione |
InChI |
InChI=1S/C2HNS2/c4-1-2(5)3-1/h(H,3,4,5) |
InChI 键 |
YDUXGONZUROTRC-UHFFFAOYSA-N |
规范 SMILES |
C1(=S)C(=S)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


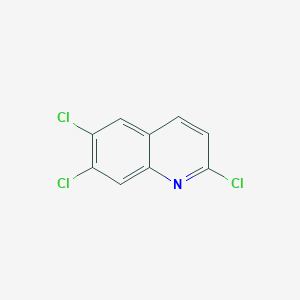
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)
